Thalidomide-5-PEG2-Chloride is a synthetic derivative of thalidomide, characterized by the addition of a polyethylene glycol (PEG) linker and a chlorine atom. This compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins through the ubiquitin-proteasome system. The incorporation of the PEG linker enhances solubility and stability, making it an attractive candidate for biochemical research and therapeutic applications.
This compound falls under the category of small molecules used in medicinal chemistry, particularly within the field of targeted protein degradation. It is classified as a thalidomide derivative and a PEGylated compound, which facilitates its interaction with cellular targets.
The synthesis of Thalidomide-5-PEG2-Chloride involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (often dimethyl sulfoxide or dimethylformamide), and reaction time to optimize yield and purity. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product .
Thalidomide-5-PEG2-Chloride can undergo several chemical reactions:
Common reagents for these reactions include alkyl halides for substitution, and conditions for hydrolysis typically involve aqueous solutions at varying pH levels. Oxidation may utilize agents like hydrogen peroxide, while reduction can be facilitated by sodium borohydride .
Thalidomide-5-PEG2-Chloride functions primarily by binding to cereblon, an E3 ubiquitin ligase component. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The PEG linker enhances solubility and aids in delivering the compound effectively to its targets within cellular environments .
Relevant data regarding solubility and stability should be evaluated through empirical studies under controlled conditions to ascertain optimal usage parameters.
Thalidomide-5-PEG2-Chloride has significant applications in scientific research:
Targeted protein degradation (TPD) represents a paradigm shift in chemical biology, moving beyond traditional occupancy-based inhibition towards event-driven pharmacology. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that exploit cellular ubiquitin-proteasome machinery to degrade disease-relevant proteins. These molecules consist of three critical elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting warhead, and a connecting linker. Unlike conventional inhibitors, PROTACs operate catalytically, enabling sustained target degradation at sub-stoichiometric concentrations and offering potential advantages for targeting "undruggable" proteins [2] [8].
The PROTAC concept originated in 2001 with peptide-based chimeras targeting methionine aminopeptidase-2 (MetAP-2) via the SCFβ-TRCP E3 ligase. These first-generation molecules faced limitations in cell permeability and potency. A transformative advancement came with the development of small-molecule E3 ligase ligands, particularly for von Hippel-Lindau (VHL) and cereblon (CRBN), enabling drug-like PROTACs with nanomolar degradation efficiency. Key milestones include:
This evolution highlighted the critical importance of optimized warhead-linker conjugates like Thalidomide-5-PEG2-Cl, which simplify PROTAC synthesis and enhance degradation efficiency [3] [9].
CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4ᴾᴿᴼᵀᴬᶜ), has emerged as a privileged E3 ligase for TPD due to its:
Table 1: Key CRBN Ligands in PROTAC Design
Ligand Structure | Linker Attachment Points | Notable Features |
---|---|---|
Pomalidomide derivatives | N-alkylation at imide position | High CRBN affinity, versatile conjugation |
4-Hydroxythalidomide | C4-hydroxyl group | Enables carbamate/carbonate linkers |
Thalidomide-5-PEG2-Cl | C5-position with PEG₂ spacer | Enhanced solubility, chloro-terminated for modular synthesis |
Lenalidomide derivatives | Multiple positions (C4, N-alkyl) | Balanced properties for in vivo applications |
Thalidomide-based ligands engage CRBN through a conserved glutarimide moiety that forms hydrogen bonds with His378, Trp380, and Trp386 in the tri-tryptophan pocket. This binding reconfigures the CRBN surface, enabling recruitment of non-native substrates like IKZF1/3 or target proteins in PROTAC-induced complexes [3] [5] [8].
Thalidomide-5-PEG2-Cl (CAS: 2230956-57-5) represents a structurally optimized CRBN warhead designed to overcome limitations of earlier derivatives. Its molecular architecture features:
Chemical Structure:
[C₁₇H₁₇ClN₂O₆] Molecular weight: 380.78 g/mol SMILES: O=C1NC(C(CC1)N2C(C3=CC=C(C=C3C2=O)OCCOCCCl)=O)=O
Strategic Modifications:
Table 2: Comparison of CRBN Warhead-Linker Conjugates
Conjugate | Exit Vector | Terminal Group | Key Applications |
---|---|---|---|
Thalidomide-5-PEG2-Cl | C5-phthalimide | Chloride | Amine coupling, nucleophilic substitution |
Thalidomide-O-PEG2-azide | C4-hydroxyl | Azide | CuAAC/SPAAC click chemistry |
Thalidomide-5-(PEG2-acid) | C5-phthalimide | Carboxylic acid | Amide coupling |
Pomalidomide-C4-NH₂ | N-alkylamine | Amine | Carbamate/urea formation |
Mechanistic Advantages:The C5 attachment point minimizes interference with CRBN binding, as confirmed by:
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: